molecular formula C17H18FNO4S B4827726 ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE

ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE

Cat. No.: B4827726
M. Wt: 351.4 g/mol
InChI Key: CXQDYJHIEZCUMZ-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, a methanesulfonamido group, and a methylbenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE typically involves multiple steps, including the formation of the fluorophenylmethanesulfonamide and its subsequent reaction with a methylbenzoate derivative. Common synthetic routes may involve:

    Formation of Fluorophenylmethanesulfonamide: This step involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The resulting fluorophenylmethanesulfonamide is then coupled with ethyl 2-methylbenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

ETHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE can be compared with similar compounds such as:

    ETHYL 3-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE: Similar structure but with a chlorine atom instead of fluorine.

    ETHYL 3-[(2-BROMOPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE: Similar structure but with a bromine atom instead of fluorine.

    ETHYL 3-[(2-IODOPHENYL)METHANESULFONAMIDO]-2-METHYLBENZOATE: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methylsulfonylamino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-3-23-17(20)14-8-6-10-16(12(14)2)19-24(21,22)11-13-7-4-5-9-15(13)18/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQDYJHIEZCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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